molecular formula C22H23FN6O2 B2802581 1-(4-Fluorophenyl)-4-(5-((4-(pyridin-2-yl)piperazin-1-yl)methyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one CAS No. 1219902-98-3

1-(4-Fluorophenyl)-4-(5-((4-(pyridin-2-yl)piperazin-1-yl)methyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one

Cat. No.: B2802581
CAS No.: 1219902-98-3
M. Wt: 422.464
InChI Key: DBGGEGWELJRKCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorophenyl)-4-(5-((4-(pyridin-2-yl)piperazin-1-yl)methyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C22H23FN6O2 and its molecular weight is 422.464. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

Research has shown that compounds containing the 1,2,4-oxadiazole moiety, piperazine, and pyrrolidine rings are significant in medicinal chemistry for their varied biological activities. A study by Habernickel (2001) elaborates on the synthesis of compounds like 1-(4-Fluorophenyl)-4-(5-((4-(pyridin-2-yl)piperazin-1-yl)methyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one, highlighting their potential as alpha-subtype selective 5-HT-1D receptor agonists for migraine treatment with fewer side-effects compared to traditional therapies Habernickel, 2001.

Antimicrobial Properties

Krolenko et al. (2016) synthesized new 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives containing the piperidine or pyrrolidine ring, demonstrating strong antimicrobial activity. These findings suggest the potential utility of these compounds, including the 1-(4-Fluorophenyl) derivative, in developing new antimicrobial agents Krolenko, Vlasov, & Zhuravel, 2016.

Docking Studies and Medicinal Chemistry

Balaraju et al. (2019) conducted synthesis and docking studies of similar compounds, underscoring the importance of piperazine-1-yl-1H-indazole derivatives in medicinal chemistry. These compounds, through efficient synthesis and spectral analysis, offer insights into the development of novel therapeutic agents Balaraju, Kalyani, & Laxminarayana, 2019.

Antitumor Activities

Naito et al. (2005) evaluated the synthesis and antitumor activity of novel compounds, including those with structures related to the 1-(4-Fluorophenyl) compound. Their research on 3-phenylpiperazinyl-1-trans-propenes and related compounds indicates significant cytotoxicity against several tumor cell lines, suggesting the potential for developing new anticancer therapies Naito, Ohsuki, Atsumi, Minami, Mochizuki, Hirotani, Kumazawa, & Ejima, 2005.

Properties

IUPAC Name

1-(4-fluorophenyl)-4-[5-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN6O2/c23-17-4-6-18(7-5-17)29-14-16(13-21(29)30)22-25-20(31-26-22)15-27-9-11-28(12-10-27)19-3-1-2-8-24-19/h1-8,16H,9-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBGGEGWELJRKCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC(=NO2)C3CC(=O)N(C3)C4=CC=C(C=C4)F)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.